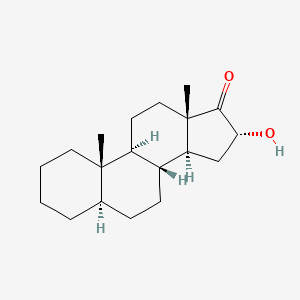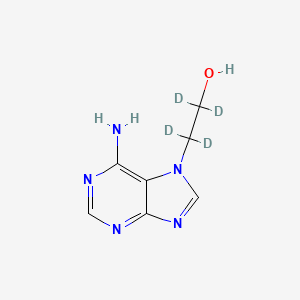
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is a compound that features a purine base (adenine) linked to a deuterated ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol typically involves the reaction of adenine with deuterated ethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol can be prepared by the reduction of deuterated acetaldehyde using deuterium gas.
Coupling Reaction: Adenine is reacted with deuterated ethanol in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the deuterium content and the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in mechanistic studies.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a tracer in metabolic studies.
Mechanism of Action
The mechanism of action of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The deuterium atoms in the ethanol moiety can influence the compound’s metabolic stability and its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(6-Aminopurin-7-yl)ethanol: Similar structure but without deuterium atoms.
2-(6-Aminopurin-7-yl)methanol: Contains a methanol moiety instead of ethanol.
2-(6-Aminopurin-7-yl)propane-1,2-diol: Features a propane-1,2-diol moiety.
Uniqueness
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
InChI Key |
XOMKQMGJBJAMCE-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=NC=NC(=C21)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


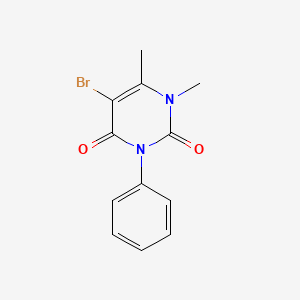
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
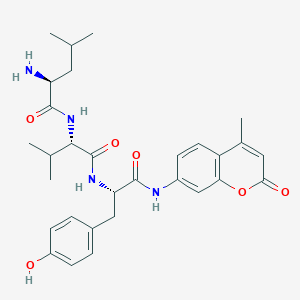

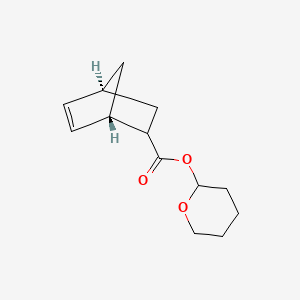
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
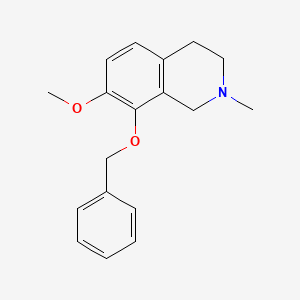
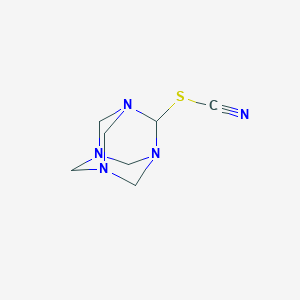
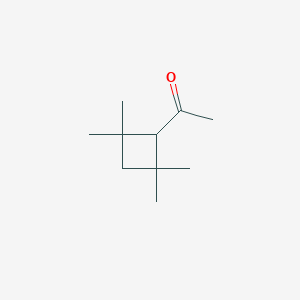
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
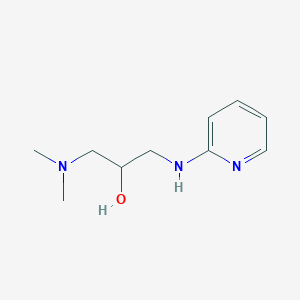
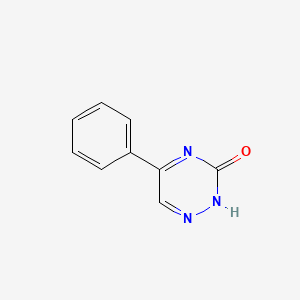
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
